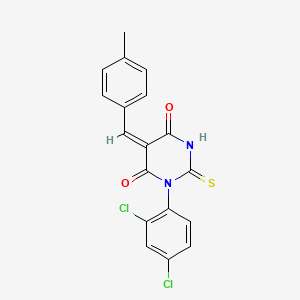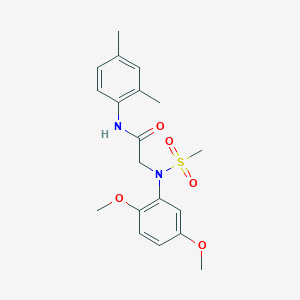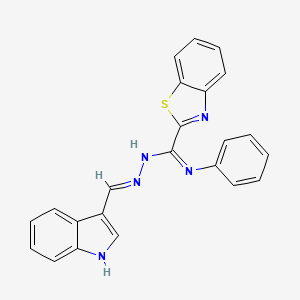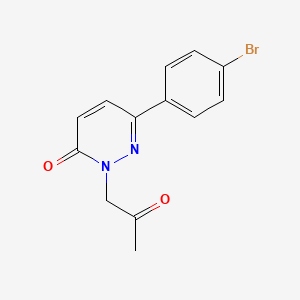
N-(diphenylmethyl)-3-(3-nitrophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(diphenylmethyl)-3-(3-nitrophenyl)acrylamide, also known as DPA-NP, is a synthetic compound that has gained significant attention in the field of scientific research due to its unique chemical properties and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N-(diphenylmethyl)-3-(3-nitrophenyl)acrylamide is not fully understood, but it is believed to act through the inhibition of key enzymes and signaling pathways involved in tumor growth and inflammation. It has been shown to induce apoptosis in cancer cells and inhibit the production of pro-inflammatory cytokines, suggesting that it may have potential therapeutic applications in the treatment of cancer and inflammatory diseases.
Biochemical and Physiological Effects:
Studies have shown that N-(diphenylmethyl)-3-(3-nitrophenyl)acrylamide exhibits low toxicity and high selectivity towards cancer cells, making it a promising candidate for the development of new cancer therapies. Additionally, it has been found to possess antioxidant properties, which may help protect against oxidative stress and prevent the development of various diseases and disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(diphenylmethyl)-3-(3-nitrophenyl)acrylamide in lab experiments is its low toxicity and high selectivity towards cancer cells, which makes it a safer and more effective alternative to traditional chemotherapeutic agents. However, one of the limitations of using N-(diphenylmethyl)-3-(3-nitrophenyl)acrylamide in lab experiments is its relatively low solubility in water, which may limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several future directions for the use of N-(diphenylmethyl)-3-(3-nitrophenyl)acrylamide in scientific research. One potential application is in the development of new cancer therapies, where it may be used in combination with other chemotherapeutic agents to enhance their effectiveness and reduce their toxicity. Additionally, N-(diphenylmethyl)-3-(3-nitrophenyl)acrylamide may have potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and Crohn's disease, where it may be used to inhibit pro-inflammatory cytokines and reduce inflammation. Finally, further studies are needed to fully understand the mechanism of action of N-(diphenylmethyl)-3-(3-nitrophenyl)acrylamide and its potential applications in various fields of scientific research.
Synthesemethoden
N-(diphenylmethyl)-3-(3-nitrophenyl)acrylamide is synthesized by reacting N-(diphenylmethyl)acetamide with 3-nitrobenzaldehyde in the presence of a base and a catalyst. The reaction proceeds through a Knoevenagel condensation reaction, resulting in the formation of N-(diphenylmethyl)-3-(3-nitrophenyl)acrylamide as a yellow crystalline solid.
Wissenschaftliche Forschungsanwendungen
N-(diphenylmethyl)-3-(3-nitrophenyl)acrylamide has been extensively studied for its potential therapeutic applications in various fields of scientific research. It has been found to exhibit potent antitumor activity, making it a promising candidate for the development of new cancer therapies. Additionally, N-(diphenylmethyl)-3-(3-nitrophenyl)acrylamide has been shown to possess anti-inflammatory, antimicrobial, and antioxidant properties, which may have potential applications in the treatment of various diseases and disorders.
Eigenschaften
IUPAC Name |
(E)-N-benzhydryl-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3/c25-21(15-14-17-8-7-13-20(16-17)24(26)27)23-22(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-16,22H,(H,23,25)/b15-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NILKYHKTPINABV-CCEZHUSRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(diphenylmethyl)-3-(3-nitrophenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B6046918.png)

![2-[4-cyclopentyl-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6046934.png)


![1-{[1-(2-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-methylpiperazine](/img/structure/B6046950.png)
![N-(2,4-dimethoxyphenyl)-2-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6046972.png)
![6-butyl-2-(3-{[methyl(pyrazin-2-ylmethyl)amino]methyl}phenyl)pyrimidin-4(3H)-one](/img/structure/B6046973.png)

![2-(1-cyclohexen-1-yl)-N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)acetamide](/img/structure/B6046979.png)

![4-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]morpholine](/img/structure/B6047006.png)
![6-(1-{[3-(3-thienyl)-1H-pyrazol-5-yl]carbonyl}piperidin-4-yl)pyrimidin-4(3H)-one](/img/structure/B6047009.png)
![2-({4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B6047013.png)